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Compound of Interest

Compound Name: 1,3-Dichloro-2,5-difluorobenzene

Cat. No.: B1295315 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dichloro-2,5-
difluorobenzene

Introduction
1,3-Dichloro-2,5-difluorobenzene is a halogenated aromatic compound with the chemical

formula C₆H₂Cl₂F₂.[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms

on the benzene ring, makes it a valuable and versatile building block in various fields of

chemical research. Specifically, in drug development and materials science, the introduction of

fluoro- and chloro-substituents can significantly modulate a molecule's physicochemical

properties, including lipophilicity, metabolic stability, and electronic characteristics.

This guide provides a comprehensive overview of the core physical, spectroscopic, and

chemical properties of 1,3-Dichloro-2,5-difluorobenzene (CAS No: 2367-80-8).[1][2] The

information herein is synthesized to provide researchers with the foundational knowledge

required for its effective handling, characterization, and application in a laboratory setting. We

will delve into its structural attributes, known physical properties, expected spectroscopic

signatures, and a field-proven analytical protocol.

Section 1: Molecular and Structural Properties
The fundamental identity of 1,3-Dichloro-2,5-difluorobenzene is defined by its molecular

structure. The arrangement of its constituent atoms dictates its reactivity, polarity, and overall

behavior in chemical systems.
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IUPAC Name: 1,3-dichloro-2,5-difluorobenzene[2]

Synonyms: Benzene, 1,3-dichloro-2,5-difluoro-[1]

CAS Number: 2367-80-8[2]

Molecular Formula: C₆H₂Cl₂F₂[1]

The structural arrangement is depicted below.

Caption: 2D structure of 1,3-Dichloro-2,5-difluorobenzene.

Section 2: Core Physical and Chemical Properties
Experimental data for the primary physical properties of 1,3-Dichloro-2,5-difluorobenzene are

not widely reported in publicly accessible literature. However, computational models and data

from chemical suppliers provide valuable estimates. These properties are crucial for predicting

the compound's behavior in reactions, separations, and formulations.
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Property Value / Predicted Value Source

Molecular Weight 182.98 g/mol [1]

Purity (Commercial) ≥98% [1]

LogP (Octanol/Water) 3.2716 (Computed) [1]

Topological Polar Surface Area

(TPSA)
0 Å² (Computed) [1]

Hydrogen Bond Donors 0 (Computed) [1]

Hydrogen Bond Acceptors 0 (Computed) [1]

Rotatable Bonds 0 (Computed) [1]

Solubility

Expected to be soluble in

organic solvents like ethers,

halogenated hydrocarbons,

and aromatic solvents;

insoluble in water.

Inferred from LogP and

structure

Storage
4°C, stored under nitrogen,

protected from light.
[1]

Expert Insights: The high computed LogP value of 3.2716 indicates significant lipophilicity,

suggesting poor solubility in aqueous media but good solubility in nonpolar organic solvents.[1]

This is a critical parameter in drug development for predicting membrane permeability and in

process chemistry for selecting appropriate solvent systems for reactions and purifications. The

absence of hydrogen bond donors or acceptors further supports its nonpolar character.

Section 3: Spectroscopic Characterization Profile
While specific spectra for 1,3-Dichloro-2,5-difluorobenzene are not readily available, its

structure allows for the confident prediction of its key spectroscopic features. This analysis is

fundamental for identity confirmation and purity assessment.

¹H NMR (Proton Nuclear Magnetic Resonance): The molecule possesses two aromatic protons

which are chemically non-equivalent.
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Expected Signals: Two distinct signals are expected in the aromatic region (approx. 7.0-7.8

ppm).

Splitting Patterns: Each proton will exhibit complex splitting (multiplet) due to coupling with

the adjacent fluorine atoms and potentially long-range coupling with the other proton. The

magnitude of the hydrogen-fluorine coupling constants (J-coupling) will be critical for

definitive structural assignment.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The molecule has six carbon atoms in the

benzene ring, all in unique chemical environments.

Expected Signals: Six distinct signals are expected.

Chemical Shifts: The chemical shifts will be influenced by the attached halogens. Carbons

bonded to fluorine will show a large downfield shift and will appear as doublets due to one-

bond C-F coupling. Carbons bonded to chlorine will also be downfield-shifted. The carbons

bonded to hydrogen will be the most upfield of the aromatic signals.

IR (Infrared) Spectroscopy: The IR spectrum will provide information about the functional

groups present.

Aromatic C-H Stretch: Weak to medium bands are expected around 3050-3100 cm⁻¹.

Aromatic C=C Stretch: Multiple sharp bands of variable intensity are expected in the 1400-

1600 cm⁻¹ region.

C-F Stretch: Strong, characteristic absorption bands are expected in the 1100-1300 cm⁻¹

region.

C-Cl Stretch: Strong to medium bands are expected in the 600-800 cm⁻¹ region.

MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and

fragmentation pattern.

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z ≈ 182.
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Isotopic Pattern: A characteristic isotopic pattern will be observed for the molecular ion due

to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M⁺, [M+2]⁺, and [M+4]⁺ peaks will

appear in an approximate ratio of 9:6:1, which is a definitive signature for a dichlorinated

compound.

Fragmentation: Common fragmentation pathways would involve the loss of chlorine (M-35)

or fluorine (M-19) atoms.

Section 4: Safety and Handling
A specific Safety Data Sheet (SDS) for 1,3-Dichloro-2,5-difluorobenzene is not widely

available. Therefore, it is imperative to handle this chemical with the precautions appropriate for

related halogenated aromatic compounds, which are often classified as irritants and

environmentally hazardous.[3][4]

General Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[3]

Avoid inhalation of vapors and contact with skin and eyes.[4]

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-

resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5]

Potential Hazards (Inferred):

May cause skin and serious eye irritation.

May be harmful if swallowed or inhaled.

May cause respiratory irritation.

Likely to be toxic to aquatic life with long-lasting effects.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.[1]

Disclaimer:This safety information is based on structurally similar compounds. Always consult

the specific SDS provided by the supplier before handling this chemical.
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Section 5: Experimental Protocol: Purity
Assessment by GC-MS
Verifying the purity of starting materials is a cornerstone of reliable research. Gas

Chromatography-Mass Spectrometry (GC-MS) is the definitive method for analyzing volatile

and semi-volatile compounds like 1,3-Dichloro-2,5-difluorobenzene.

Objective: To determine the purity of a sample of 1,3-Dichloro-2,5-difluorobenzene and

identify any potential impurities.

Causality Behind Choices:

GC: Provides excellent separation of volatile organic compounds based on their boiling

points and interaction with the stationary phase.

MS: Provides mass information for each separated component, allowing for positive

identification based on the molecular ion and fragmentation pattern.

Column Choice (DB-624 or similar): A mid-polarity column is chosen as it provides good

selectivity for halogenated compounds.[6]

Solvent Choice (Hexane/Ethyl Acetate): A high-purity, volatile solvent is required to dissolve

the sample without interfering with the analysis.
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1. Sample Preparation

2. GC-MS Analysis

3. Data Processing

Weigh ~10 mg of sample

Dissolve in 10 mL of
 high-purity Hexane

Vortex to ensure
 complete dissolution

Transfer to GC vial

Inject 1 µL into GC-MS

Separate components on
 a mid-polarity column

Detect ions with MS

Integrate peak areas
 in the chromatogram

Analyze mass spectrum
 of the main peak

Calculate purity (% Area)

Click to download full resolution via product page

Caption: Workflow for purity analysis by GC-MS.
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Step-by-Step Methodology:

Standard Preparation: a. Accurately weigh approximately 10 mg of the 1,3-Dichloro-2,5-
difluorobenzene sample into a 10 mL volumetric flask. b. Dilute to the mark with high-purity

hexane or ethyl acetate. c. Vortex the solution for 30 seconds to ensure homogeneity. d.

Transfer the solution to a 2 mL autosampler vial with a septum cap.

Instrument Setup (Example Conditions): a. GC System: Agilent 8890 GC or equivalent.[6] b.

Column: Agilent J&W DB-624 Ultra Inert, 30 m × 0.25 mm, 1.4 µm, or equivalent.[6] c. Inlet:

Split/Splitless, 250°C, Split ratio 50:1. d. Carrier Gas: Helium, constant flow at 1.2 mL/min. e.

Oven Program: i. Initial temperature: 60°C, hold for 2 minutes. ii. Ramp: 15°C/min to 240°C.

iii. Hold: Hold at 240°C for 5 minutes. f. MS System: Agilent 5977 MSD or equivalent. g.

Source Temperature: 230°C. h. Quadrupole Temperature: 150°C. i. Scan Range: 40-400

m/z.

Analysis: a. Inject 1 µL of the prepared sample into the GC-MS system. b. Acquire the data

using the instrument's software.

Data Interpretation: a. Integrate all peaks in the resulting total ion chromatogram (TIC). b.

Confirm the identity of the main peak by comparing its mass spectrum with the expected

pattern (molecular ion at m/z ≈ 182 with a Cl₂ isotopic signature). c. Calculate the purity by

the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. d. Analyze the

mass spectra of any minor peaks to identify potential impurities.

This self-validating system confirms both the identity (via MS) and purity (via GC peak area) of

the compound in a single, efficient run.

Conclusion
1,3-Dichloro-2,5-difluorobenzene is a halogenated aromatic compound with significant

potential as a chemical intermediate. Its key physical characteristics are dominated by high

lipophilicity and a lack of polarity, which dictate its solubility and handling. While comprehensive

experimental data remains sparse, a combination of computational data and analytical

inference provides a robust working profile for this molecule. The spectroscopic and analytical

methods outlined in this guide provide the necessary framework for researchers to confidently

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1295315?utm_src=pdf-body
https://www.benchchem.com/product/b1295315?utm_src=pdf-body
https://www.agilent.com/cs/library/applications/an-halogenated-hydrocarbons-benzene-water-5994-5238en-agilent.pdf
https://www.agilent.com/cs/library/applications/an-halogenated-hydrocarbons-benzene-water-5994-5238en-agilent.pdf
https://www.benchchem.com/product/b1295315?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


verify the identity and purity of this compound, ensuring the integrity and success of their

scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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